

Renchangianin B: A Technical Overview of its Discovery and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Renchangianin B*

Cat. No.: B15137636

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renchangianin B is a dibenzocyclooctadiene lignan, a class of natural products known for their diverse and potent biological activities. This document provides a comprehensive overview of the discovery and initial characterization of **Renchangianin B**. Due to the limited public availability of the primary research article, this guide synthesizes information from secondary sources and provides a generalized context for its isolation and potential biological functions based on the activities of structurally related compounds. **Renchangianin B** has been identified as a constituent of *Kadsura renchangiana*.^{[1][2][3]} Lignans from the Schisandraceae family, to which *Kadsura* belongs, are well-documented for their anti-inflammatory, antioxidant, and cytotoxic properties, often mediated through the modulation of key signaling pathways such as NF-κB and MAPK. This guide outlines the known chemical properties of **Renchangianin B**, a probable methodology for its isolation, and discusses its likely, though not yet experimentally confirmed, biological activities and mechanisms of action.

Introduction to Renchangianin B

Renchangianin B is a member of the dibenzocyclooctadiene lignan family, complex polyphenolic compounds found in plants of the Schisandraceae family. It was first isolated from the stems of *Kadsura renchangiana*.^{[1][2]} The initial report of its discovery is attributed to Chen et al. in 2004. While the specific biological activities of **Renchangianin B** have not been

detailed in the accessible literature, related lignans from the *Kadsura* and *Schisandra* genera have demonstrated significant therapeutic potential, particularly as anti-inflammatory agents.

Chemical and Physical Properties

The fundamental chemical properties of **Renchangianin B** are summarized below. This information is crucial for its detection, isolation, and synthesis.

Property	Value	Source
Molecular Formula	C ₃₄ H ₃₈ O ₁₁	PubChem
IUPAC Name	[(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.02,7]hexadeca-1(12),2,4,6,13,15-hexaenyl]benzoate	PubChem
Natural Source	Stems of <i>Kadsura renchangiana</i>	

Experimental Protocols

While the specific details of the isolation and characterization of **Renchangianin B** from the primary literature are not available, a general methodology for the extraction and purification of lignans from *Kadsura* species can be outlined based on established phytochemical techniques.

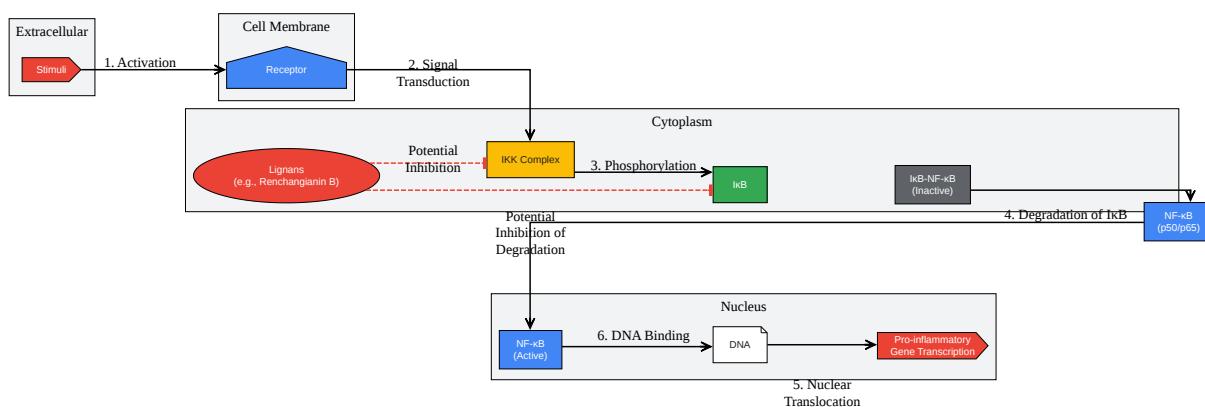
Generalized Isolation Protocol for Lignans from *Kadsura* sp.

- Plant Material Collection and Preparation: The stems of *Kadsura renchangiana* are collected, air-dried, and pulverized into a fine powder.
- Extraction: The powdered plant material is subjected to solvent extraction, typically with methanol or ethanol, at room temperature for an extended period. This process is often

repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

- Fractionation: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are typically found in the less polar fractions.
- Chromatographic Purification: The lignan-rich fractions are further purified using a combination of chromatographic techniques. This multi-step process may include:
 - Silica Gel Column Chromatography: To separate major compound classes.
 - Sephadex LH-20 Column Chromatography: For further purification and removal of pigments.
 - Preparative High-Performance Liquid Chromatography (HPLC): Often using a C18 column, to isolate individual compounds with high purity.
- Structure Elucidation: The structure of the isolated compound, **Renchangianin B**, would have been determined using a combination of spectroscopic methods:
 - Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

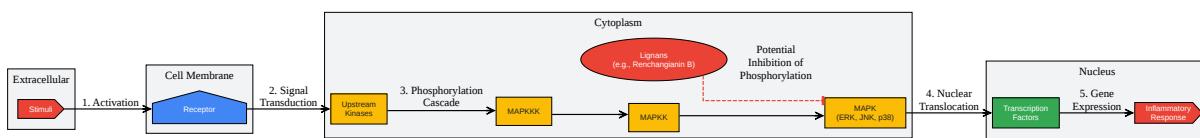
Potential Biological Activities and Signaling Pathways


Direct experimental evidence for the biological activity of **Renchangianin B** is not available in the reviewed literature. However, based on the well-documented bioactivities of other dibenzocyclooctadiene lignans from the Schisandraceae family, it is plausible that **Renchangianin B** possesses anti-inflammatory properties. The primary signaling pathways implicated in the anti-inflammatory effects of these lignans are the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-Inflammatory Activity

Lignans from Kadsura and Schisandra have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF- α and interleukins. This inhibition is often achieved by targeting key regulatory proteins in inflammatory signaling cascades.

NF- κ B Signaling Pathway


The NF- κ B pathway is a central regulator of inflammation. In resting cells, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals, the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I κ B. This allows NF- κ B to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Lignans from Schisandraceae are known to inhibit this pathway at various points, including the inhibition of IKK activation and I κ B α degradation.

[Click to download full resolution via product page](#)**Fig. 1:** Generalized NF-κB Signaling Pathway and Potential Lignan Inhibition.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. Several lignans have been reported to suppress inflammation by inhibiting the phosphorylation of ERK, JNK, and p38.

[Click to download full resolution via product page](#)**Fig. 2:** Generalized MAPK Signaling Pathway and Potential Lignan Inhibition.

Conclusion and Future Directions

Renchangianin B is a dibenzocyclooctadiene lignan isolated from *Kadsura renchangiana*. While its specific biological activities remain to be elucidated, its structural similarity to other bioactive lignans from the Schisandraceae family suggests a strong potential for anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. Further research is imperative to isolate sufficient quantities of **Renchangianin B**, confirm its biological activities through *in vitro* and *in vivo* studies, and fully characterize its mechanism of action. Such studies will be crucial in determining its potential as a novel therapeutic agent for the treatment of inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. acgpubs.org [acgpubs.org]
- 3. jse.ac.cn [jse.ac.cn]
- To cite this document: BenchChem. [Renchangianin B: A Technical Overview of its Discovery and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15137636#renchangianin-b-discovery-and-initial-characterization\]](https://www.benchchem.com/product/b15137636#renchangianin-b-discovery-and-initial-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

